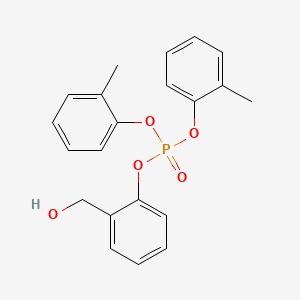
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate is an organophosphorus compound that features a phosphate group bonded to a phenyl ring with a hydroxymethyl substituent and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate typically involves the reaction of 2-(hydroxymethyl)phenol with 2-methylphenyl phosphorodichloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of phenol derivatives and phosphoric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: 2-(Carboxymethyl)phenyl bis(2-methylphenyl) phosphate
Substitution: Nitrated or halogenated derivatives of the phenyl rings
Hydrolysis: Phenol derivatives and phosphoric acid
Scientific Research Applications
(2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in phosphate metabolism.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphate-metabolizing enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylphenyl) hydrogen phosphate
- Bis(2-methylphenyl)(phenyl)phosphine
Comparison
Compared to similar compounds, (2-(Hydroxymethyl)phenyl) bis(2-methylphenyl) phosphate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for further functionalization. This structural feature distinguishes it from other bis(2-methylphenyl) phosphates and enhances its versatility in chemical synthesis and research applications.
Properties
CAS No. |
88371-84-0 |
|---|---|
Molecular Formula |
C21H21O5P |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[2-(hydroxymethyl)phenyl] bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O5P/c1-16-9-3-6-12-19(16)24-27(23,25-20-13-7-4-10-17(20)2)26-21-14-8-5-11-18(21)15-22/h3-14,22H,15H2,1-2H3 |
InChI Key |
HARQDWQAMCRXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
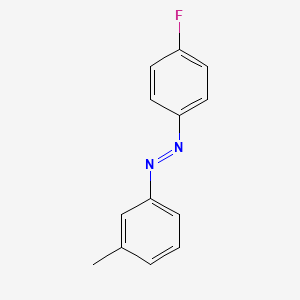
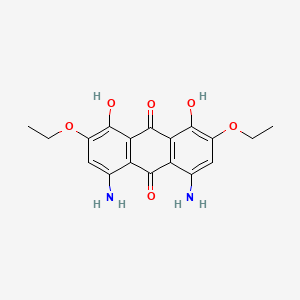

![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
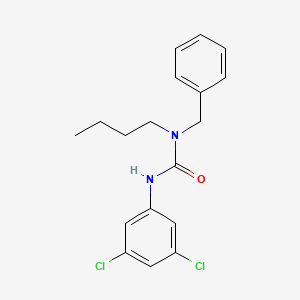
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
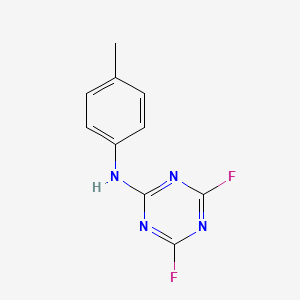


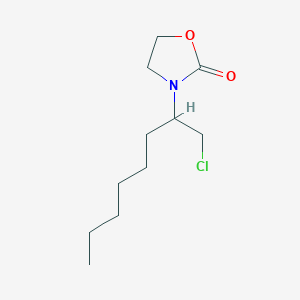
![3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate](/img/structure/B14388645.png)
